Cromoglicate lisetil

Oral Prodrug Pharmacokinetics Absolute Bioavailability Mast Cell Stabilizer Drug Delivery

Cromoglicate lisetil is the only orally bioavailable chromone-class mast cell stabilizer, overcoming the <1% oral absorption of disodium cromoglycate via its bifunctional prodrug design. It achieves systemic mast-cell inhibition, validated in rodent models of arthritis and anaphylaxis. Essential for oral systemic mast cell research. Order high-purity reference standard today.

Molecular Formula C33H36N2O12
Molecular Weight 652.6 g/mol
CAS No. 110816-79-0
Cat. No. B035210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromoglicate lisetil
CAS110816-79-0
Synonymsethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxo-chromen-5-yl)oxy-propoxy]-4-oxo-chromene-2-carboxylate
Molecular FormulaC33H36N2O12
Molecular Weight652.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N
InChIInChI=1S/C33H36N2O12/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3/t20-/m0/s1
InChIKeyNGJJDHCBOKNREV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cromoglicate Lisetil (CAS 110816-79-0): Oral Prodrug of Disodium Cromoglycate for Systemic Mast Cell Stabilization Research


Cromoglicate lisetil (CAS 110816-79-0; also referenced as KY-556, N-556) is a synthetic small-molecule bifunctional prodrug of disodium cromoglycate (DSCG, cromolyn sodium), the prototypical chromone-class mast cell stabilizer [1]. The compound incorporates twin ethyl ester lipophilic promoieties at the carboxyl groups of the DSCG backbone and an L-lysyl promoiety ester-linked to the hydroxy group, a design that balances lipophilicity with aqueous solubility to enable oral systemic delivery [2]. As an investigational new molecular entity, cromoglicate lisetil reached Phase II clinical development for asthma, atopic dermatitis, allergic rhinitis, mastocytosis, and psoriasis, before development was discontinued [3].

Why Cromoglicate Lisetil Cannot Be Replaced by Disodium Cromoglycate or Other Inhaled Mast Cell Stabilizers


Disodium cromoglycate (DSCG) and its structural analog nedocromil sodium are highly ionized at physiological pH, resulting in negligible gastrointestinal absorption. In humans, oral DSCG bioavailability is no more than 1% of the administered dose, with mean 24-hour urinary recovery as low as 0.4–0.45%—the remainder excreted unchanged in feces [1]. These agents are therefore clinically restricted to inhalation or topical administration for localized respiratory or mucosal mast cell stabilization. Cromoglicate lisetil overcomes this fundamental limitation through a rationally designed bifunctional prodrug architecture: the twin ethyl esters confer sufficient lipophilicity for membrane permeation, while the L-lysyl promoiety restores aqueous solubility and serves as a substrate for intestinal digestive enzymes, enabling controlled hydrolysis and release of DSCG within the small-intestinal mucosa and systemic circulation [2]. No other chromone-class mast cell stabilizer—including DSCG, nedocromil sodium, or lodoxamide—possesses this oral systemic delivery capability [3]. Substitution of cromoglicate lisetil with any of these agents in a protocol requiring systemic mast cell stabilization via oral administration would yield pharmacologically ineffective systemic cromoglycate levels.

Quantitative Differentiation Evidence for Cromoglicate Lisetil Relative to Disodium Cromoglycate and In-Class Alternatives


Oral Bioavailability of Cromoglicate Lisetil vs. Disodium Cromoglycate: ~60-Fold Improvement in Rats, ~16-Fold in Rabbits

In a direct head-to-head preclinical pharmacokinetic comparison, cromoglicate lisetil (administered as N-556 dihydrochloride) demonstrated substantially greater oral bioavailability than the parent compound disodium cromoglycate (DSCG). The absolute bioavailability of cromoglycate derived from oral N-556, calculated from the area under the plasma DSCG concentration-time curve (AUC), was approximately 6% in rats and 40% in rabbits. In contrast, orally administered DSCG yielded only 0.1% bioavailability in rats and 2.5% in rabbits under identical conditions [1]. This corresponds to a ~60-fold improvement in rats and a ~16-fold improvement in rabbits. In humans, the oral bioavailability of DSCG is limited to less than 1% of the administered dose, with mean 24-hour urinary excretion of merely 0.45% [2], confirming the clinical irrelevance of oral DSCG and the necessity of the prodrug approach for achieving systemic cromoglycate exposure.

Oral Prodrug Pharmacokinetics Absolute Bioavailability Mast Cell Stabilizer Drug Delivery

Duration of Anti-Allergic Effect in Passive Cutaneous Anaphylaxis: Oral Cromoglicate Lisetil Outlasts Intravenous Disodium Cromoglycate

In a rat homologous 48-hour passive cutaneous anaphylaxis (PCA) model, oral cromoglicate lisetil (N-556, 10–100 mg/kg) produced dose-dependent inhibition of the PCA reaction, and critically, the duration of its inhibitory action exceeded that of intravenously administered disodium cromoglycate (DSCG) [1]. Intravenous DSCG is rapidly cleared; in humans, the plasma half-life of DSCG after inhalation is approximately 81 minutes, with most of the inhaled dose being swallowed rather than systemically absorbed [2]. By contrast, oral N-556 generates sustained cromoglycate plasma concentrations with a half-life of approximately 1.2 hours in both rats and rabbits, and the AUC increases proportionally with dose, indicating predictable extended systemic exposure [3]. The combination of oral dosing convenience and prolonged pharmacodynamic effect distinguishes cromoglicate lisetil from the transient systemic exposure characteristic of parenteral or inhaled DSCG.

Passive Cutaneous Anaphylaxis Anti-Allergic Duration of Action In Vivo Mast Cell Pharmacology

Oral Cromoglicate Lisetil Suppresses Disease Progression in Murine Collagen-Induced Arthritis—An Indication Inaccessible to Inhaled or Topical Mast Cell Stabilizers

In a bovine type II collagen-induced arthritis (CIA) model in male DBA/1J mice—a well-established experimental paradigm for human rheumatoid arthritis—oral cromoglicate lisetil (CL, 100 mg/kg/day by gavage for 6 weeks, initiated after arthritic symptoms became evident) produced significant disease modification across multiple endpoints. In untreated CIA mice, symptomatic arthritis scores were markedly elevated by week 6.5 post-immunization and remained elevated throughout the experiment; CL treatment clearly reduced these scores [1]. CL also improved radiographic scores of phalangeal destruction, ameliorated histopathological indices, suppressed the elevation of serum anti-CII antibody titers, and nearly completely prevented the increase in mast cell numbers in the arthritic region that was observed in untreated CIA mice [1]. These results were corroborated in a separate review that confirmed the MC-stabilizing compound had efficacy in this RA disease model [2].

Collagen-Induced Arthritis Rheumatoid Arthritis Model Systemic Mast Cell-Driven Inflammation

Predictable Systemic Pharmacokinetics and Intestinal Activation Mechanism of Oral Cromoglicate Lisetil—Contrasted with Negligible Oral DSCG Absorption

Following oral administration of cromoglicate lisetil (N-556), plasma concentrations of the active moiety DSCG reach peak levels (Tmax) within 1.0 hour in both rats and rabbits, with a consistent elimination half-life of approximately 1.2 hours across species. The plasma DSCG area under the curve (AUC) increases proportionally with the N-556 dose, indicating linear pharmacokinetics [1]. Mechanistic studies reveal that N-556 is stable in acidic gastric washings but undergoes rapid hydrolysis in the small intestine: it is first converted to a mono-ethyl intermediate (M1), which is then further hydrolyzed to active DSCG within the intestinal mucosa, with a small amount of M2 (mono-ethyl, de-lysyl intermediate) detected in portal plasma [2]. This multi-step, site-specific activation avoids premature degradation and enables controlled systemic delivery. In complete contrast, orally administered DSCG in humans yields less than 1% absorption, with 0.4% of a 20 mg oral dose appearing in 24-hour urine and 83% recovered unchanged in feces; even after inhalation, only 2% of a 20 mg dose is excreted renally [3]. The difference is qualitative: cromoglicate lisetil provides measurable, dose-proportional, and reproducible systemic cromoglycate pharmacokinetics following oral administration, whereas oral DSCG provides pharmacologically irrelevant systemic exposure.

Prodrug Activation Mechanism Systemic Pharmacokinetics Intestinal Drug Metabolism Oral Absorption Enabling

High-Value Research and Procurement Application Scenarios for Cromoglicate Lisetil


Preclinical Investigation of Mast Cell Pathophysiology in Systemic Chronic Inflammatory Diseases (Rheumatoid Arthritis, Inflammatory Bowel Disease)

Cromoglicate lisetil is uniquely suited for oral systemic mast cell inhibition in rodent models of non-respiratory inflammatory disease. As demonstrated in the collagen-induced arthritis model, oral CL (100 mg/kg/day) reduced symptomatic and radiographic disease scores, suppressed autoantibody titers, and prevented mast cell infiltration of inflamed tissue [1]. Unlike DSCG or nedocromil—which cannot achieve systemic exposure via any non-parenteral route—cromoglicate lisetil enables investigation of mast cell contributions to peripheral inflammatory pathologies where oral dosing is essential for chronic treatment protocols.

Oral Mast Cell Stabilization in Allergy and Anaphylaxis Models Requiring Sustained Systemic Pharmacodynamic Effect

For preclinical protocols requiring prolonged systemic mast cell inhibition following oral administration, cromoglicate lisetil provides dose-dependent suppression of IgE-mediated passive cutaneous anaphylaxis with a duration of action exceeding intravenous DSCG [2]. With a plasma half-life of ~1.2 hours and dose-proportional AUC, cromoglicate lisetil enables reproducible once-daily oral dosing in rat models of systemic anaphylaxis and experimental asthma, where oral DSCG is pharmacologically inert [3].

Pharmacokinetic/Pharmacodynamic Modeling of Oral Chromone Prodrugs and Intestinal Activation Mechanisms

The well-characterized multi-step intestinal activation pathway of cromoglicate lisetil—gastric stability followed by sequential hydrolysis in the small intestine (N-556 → M1 → M2 → DSCG)—makes it a reference compound for studying oral prodrug design strategies that balance lipophilicity, aqueous solubility, and enzyme-catalyzed bioactivation [4]. The availability of detailed pharmacokinetic parameters (Tmax ~1.0 h, t1/2 ~1.2 h, linear dose-exposure relationship) supports its use as a calibration standard in oral prodrug development programs and in teaching laboratories focused on drug delivery science [3].

Tool Compound for Differentiating Mast Cell-Dependent from Mast Cell-Independent Inflammatory Pathways In Vivo

Because cromoglicate lisetil is the only orally bioavailable selective mast cell stabilizer in the chromone class, it serves as a critical tool compound for experiments designed to dissect mast cell contributions from those of other immune cell types in complex inflammatory cascades. Its oral route of administration avoids the confounding stress and pharmacokinetic artifacts associated with inhalation chambers or parenteral injections in rodent models, improving experimental validity in chronic disease studies where repeated dosing is required [1][2].

Quote Request

Request a Quote for Cromoglicate lisetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.